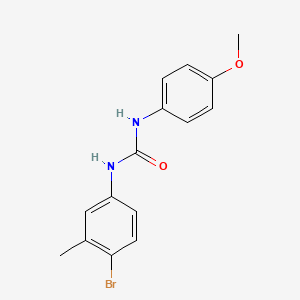
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N'-(4-methylbenzyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMBT and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FMBT is not fully understood. However, it is believed that FMBT exerts its effects by inhibiting various enzymes and signaling pathways in cells. FMBT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMBT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FMBT inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have demonstrated that FMBT has anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMBT is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, there are also limitations to the use of FMBT in lab experiments. For example, FMBT is relatively unstable and can degrade over time. It is also toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FMBT. One area of interest is the development of FMBT-based therapies for the treatment of various diseases. Another area of interest is the study of FMBT as a potential anti-viral agent. Additionally, further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
Conclusion:
In conclusion, FMBT is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. FMBT has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, FMBT has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of FMBT and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of FMBT involves the reaction between 4-fluorobenzylamine and 4-methylbenzylisothiocyanate in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or ethanol and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure FMBT.
Applications De Recherche Scientifique
FMBT has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. FMBT has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an anti-viral agent.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2S/c1-12-2-4-13(5-3-12)10-18-16(20)19-11-14-6-8-15(17)9-7-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALNSIMJXVRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(4-methylbenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)

![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)

![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)


![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)
